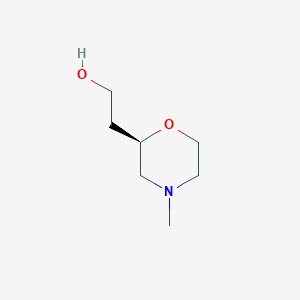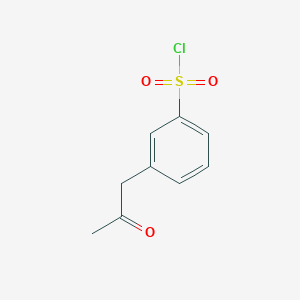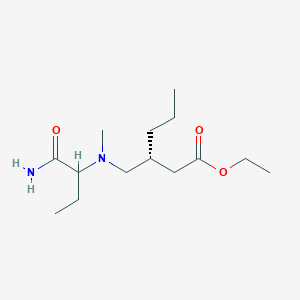
(R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Methylmorpholin-2-yl)ethan-1-ol is a chiral compound with a morpholine ring substituted at the 4-position with a methyl group and an ethan-1-ol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylmorpholin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 4-methylmorpholine.
Epoxide Ring Opening: ®-glycidol undergoes an epoxide ring-opening reaction with 4-methylmorpholine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the ring-opening process.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Methylmorpholin-2-yl)ethan-1-ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
®-2-(4-Methylmorpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides or amines.
科学研究应用
®-2-(4-Methylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(4-Methylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(4-Methylmorpholin-2-yl)ethan-1-ol: The racemic mixture of the compound.
2-(4-Methylmorpholin-2-yl)ethan-1-amine: A similar compound with an amine group instead of a hydroxyl group.
Uniqueness
®-2-(4-Methylmorpholin-2-yl)ethan-1-ol is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to more specific and potent biological effects compared to its racemic mixture or other similar compounds.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-[(2R)-4-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI 键 |
KMNCMJBGDUZKRM-SSDOTTSWSA-N |
手性 SMILES |
CN1CCO[C@@H](C1)CCO |
规范 SMILES |
CN1CCOC(C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)





![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)


![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)

